molecular formula C12H10Br2O3 B188577 5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one CAS No. 25867-84-9

5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one

Cat. No. B188577
CAS RN: 25867-84-9
M. Wt: 362.01 g/mol
InChI Key: GABJUTVSUROVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one, commonly known as DBSPO, is a chemical compound used in scientific research. It is a spirocyclic compound that has been synthesized for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of DBSPO involves its ability to bind to metal ions and form a complex. This complex can then undergo a photochemical reaction, generating reactive oxygen species that can damage cells and tissues. This mechanism has been utilized in the treatment of cancer, where DBSPO is used as a photosensitizer to selectively target cancer cells.

Biochemical And Physiological Effects

DBSPO has been shown to have minimal toxicity and low cytotoxicity. It has been found to be biocompatible and non-toxic to cells. DBSPO has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal fluorescent probe for bioimaging applications.

Advantages And Limitations For Lab Experiments

DBSPO has several advantages for lab experiments, including its high quantum yield, long fluorescence lifetime, and biocompatibility. However, it is important to note that DBSPO is sensitive to pH and temperature, and its fluorescence properties can be affected by environmental factors. Therefore, careful experimental design and optimization are necessary to obtain accurate and reliable results.

Future Directions

There are several future directions for the use of DBSPO in scientific research. One potential application is in the development of targeted drug delivery systems, where DBSPO can be used as a photosensitizer to selectively target cancer cells. Another potential application is in the development of new fluorescent probes for bioimaging, where DBSPO can be modified to target specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of DBSPO and its potential applications in the fields of photodynamic therapy and bioimaging.

Synthesis Methods

The synthesis of DBSPO involves a multistep process that starts with the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with bromine to form 2,2-dibromo-1,3-dioxolane. This is followed by a reaction with 1,3-cyclohexadiene to form the spirocyclic compound. The final step involves a reaction with acetic anhydride to form DBSPO.

Scientific Research Applications

DBSPO has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for the treatment of cancer. DBSPO has been shown to have potential applications in the fields of bioimaging, drug delivery, and photodynamic therapy.

properties

CAS RN

25867-84-9

Product Name

5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one

Molecular Formula

C12H10Br2O3

Molecular Weight

362.01 g/mol

IUPAC Name

5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one

InChI

InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2

InChI Key

GABJUTVSUROVBC-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br

Canonical SMILES

C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br

Other CAS RN

25867-84-9

Origin of Product

United States

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